1-(3,5-Dichlorophenyl)piperazine
Overview
Description
1-(3,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2. It belongs to the class of phenylpiperazines, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dichlorophenyl group.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes, which can influence a wide range of biological processes .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular signaling, enzyme activity, or receptor function .
Biochemical Pathways
Piperazine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule, potentially influencing bioavailability .
Result of Action
The effects would depend on the specific targets and pathways influenced by this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Dichlorophenyl)piperazine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)piperazine typically involves the reaction of 3,5-dichloroaniline with piperazine. One common method includes the cyclization of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction is carried out at temperatures ranging from 90°C to 220°C, followed by purification steps to obtain the desired product with high purity . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research has explored its interactions with biological targets, including receptors and enzymes.
Medicine: This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound is structurally similar but has different substitution patterns, leading to variations in its pharmacological profile.
3-Chlorophenylpiperazine: Another related compound with a single chlorine substitution, which affects its receptor binding and activity.
1-(4-Methoxyphenyl)piperazine: This derivative has a methoxy group instead of chlorine, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISGMSBYRAXPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204416 | |
Record name | 1-(3,5-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55827-50-4 | |
Record name | 1-(3,5-Dichlorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55827-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichlorophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055827504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,5-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dichlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3,5-DICHLOROPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43YG8V8FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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